molecular formula C7H10O3 B7856753 3-(1-Hydroxyethylidene)pentane-2,4-dione CAS No. 1704-16-1

3-(1-Hydroxyethylidene)pentane-2,4-dione

Cat. No.: B7856753
CAS No.: 1704-16-1
M. Wt: 142.15 g/mol
InChI Key: IZKUHUPRYVVSHM-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)pentane-2,4-dione, also known as triacetylmethane, is an organic compound with the molecular formula C7H10O3. It is a diketone with a hydroxyethylidene group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Hydroxyethylidene)pentane-2,4-dione can be synthesized through several methods. One common method involves the condensation of acetylacetone with formaldehyde in the presence of a base. The reaction proceeds as follows:

CH3COCH2COCH3+CH2OCH3COC(OH)=CHCOCH3\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{COC(OH)=CHCOCH}_3 CH3​COCH2​COCH3​+CH2​O→CH3​COC(OH)=CHCOCH3​

The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketone derivatives.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Diketone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-(1-Hydroxyethylidene)pentane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethylidene)pentane-2,4-dione involves its reactivity with various nucleophiles and electrophiles. The hydroxyethylidene group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis. The compound can also act as a chelating agent, forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Acetylacetone (2,4-Pentanedione): A diketone with similar reactivity but lacks the hydroxyethylidene group.

    Meldrum’s Acid: A cyclic diketone with different reactivity and applications.

    1,3-Diketones: A class of compounds with similar structural features but varying substituents.

Uniqueness

3-(1-Hydroxyethylidene)pentane-2,4-dione is unique due to its hydroxyethylidene group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.

Biological Activity

3-(1-Hydroxyethylidene)pentane-2,4-dione, also known as acetylacetone, is a β-diketone that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity. This article explores the biological activity of this compound through various studies and findings.

This compound is characterized by its diketone structure, which enables it to participate in various chemical reactions. The compound's molecular formula is C5H8O2C_5H_8O_2, and it exhibits properties typical of diketones, such as chelation with metal ions and the ability to form stable complexes.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. A study investigating its effects on T acute lymphoblastic leukemia cells (CCRF–CEM) demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through mitochondrial pathways:

  • Cytotoxicity : The IC50 values for this compound were reported to be in the low micromolar range, indicating potent activity against cancer cells .
  • Mechanism of Action : The compound triggers apoptosis by disrupting mitochondrial membrane potential and activating caspase-8 pathways. Flow cytometry analyses revealed a substantial increase in early and late apoptotic cells upon treatment .

Table 1: Cytotoxicity Data of this compound

Treatment Time (h)IC50 (µM)
2415
4810

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli:

  • Antibacterial Assays : The compound showed inhibition zones of 17 mm against E. coli and 15 mm against S. aureus, indicating its potential as an antimicrobial agent .

Table 2: Antibacterial Activity of this compound

BacteriaInhibition Zone (mm)
E. coli17
S. aureus15

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cancer Cell Studies : In vitro studies on CCRF–CEM cells indicated that treatment with the compound led to a significant increase in apoptotic markers and cell death compared to untreated controls .
  • Antimicrobial Studies : Comparative studies with structural analogs revealed that while some derivatives showed no activity, this compound exhibited moderate antibacterial properties .

Properties

IUPAC Name

3-(1-hydroxyethylidene)pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKUHUPRYVVSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337225
Record name 2,4-Pentanedione, 3-(1-hydroxyethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704-16-1
Record name 2,4-Pentanedione, 3-(1-hydroxyethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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